![molecular formula C26H50N4O2 B13773024 N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide CAS No. 7355-50-2](/img/structure/B13773024.png)
N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is an organic compound characterized by its unique structure, which includes two dodecylideneamino groups attached to an oxamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide typically involves the condensation of dodecylamine with oxalic acid derivatives under controlled conditions. One common method includes the reaction of dodecylamine with oxalyl chloride to form the intermediate dodecylideneamino oxalyl chloride, which is then reacted with another equivalent of dodecylamine to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of dodecylidene oxides.
Reduction: Formation of dodecylamines.
Substitution: Formation of substituted oxamides.
Wissenschaftliche Forschungsanwendungen
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxamide: A simpler analog with two amide groups attached to an oxalic acid backbone.
Fumaramide: Contains an ethylene bridge between two amide groups, offering different reactivity and properties.
N,N’-Bis(2-hydroxyethyl)oxamide: A derivative with hydroxyethyl groups, used in different applications
Uniqueness
N-[(E)-dodecylideneamino]-N’-[(Z)-dodecylideneamino]oxamide is unique due to its long dodecylidene chains, which impart specific hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties and specific molecular interactions .
Eigenschaften
CAS-Nummer |
7355-50-2 |
|---|---|
Molekularformel |
C26H50N4O2 |
Molekulargewicht |
450.7 g/mol |
IUPAC-Name |
N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide |
InChI |
InChI=1S/C26H50N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-29-25(31)26(32)30-28-24-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3,(H,29,31)(H,30,32)/b27-23-,28-24+ |
InChI-Schlüssel |
DAFBTKQYABQJAJ-VRQWBOTBSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=N/NC(=O)C(=O)N/N=C\CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC=NNC(=O)C(=O)NN=CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


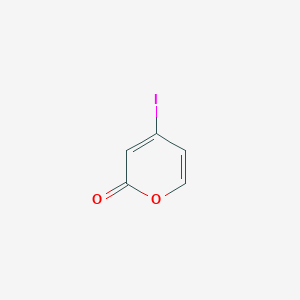
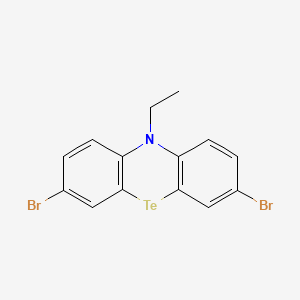

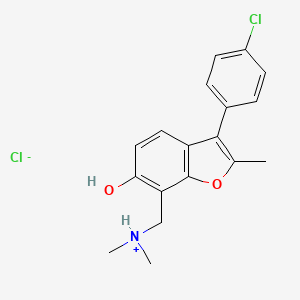

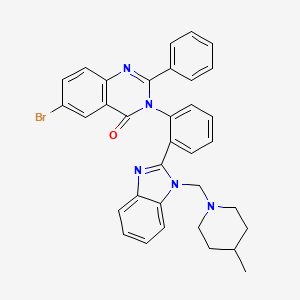
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
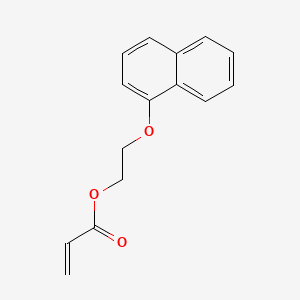
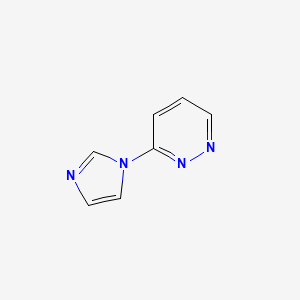
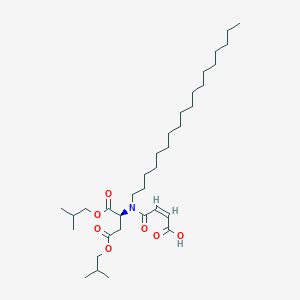
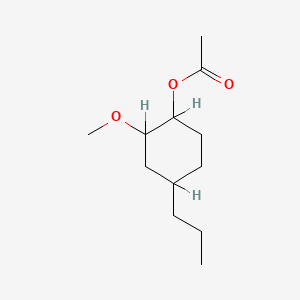
![2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13773020.png)

